

# CBP-1018: A Novel Peptide-Drug Conjugate for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CBP-1018 is a first-in-class, innovative peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in the field of targeted cancer therapy.[1][2] This technical guide provides a comprehensive overview of CBP-1018, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. CBP-1018 is designed based on Coherent Biopharma's proprietary Bi-XDC (bi-ligand drug conjugate) platform, which utilizes a dual-ligand system to enhance tumor targeting and payload delivery.[3][4]

## **Core Components and Structure**

**CBP-1018** is a complex molecule composed of three key components:

- Dual-Targeting Ligand: A peptide-based ligand system that simultaneously targets two receptors highly expressed on cancer cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][5]
- Cytotoxic Payload: The potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[1][5]



• Linker: A tri-functional, enzyme-cleavable linker (MC-Val-Cit-PABC) that connects the dualligand to the MMAE payload, designed to be stable in circulation and release the payload within the tumor microenvironment.[4][5][6]

#### **Mechanism of Action**

The dual-ligand targeting strategy of **CBP-1018** provides a significant advantage over traditional single-ligand PDCs. By binding to both PSMA and FRα on the tumor cell surface, **CBP-1018** achieves a synergistic increase in binding affinity and internalization.[1] This "biligand synergy" allows for more efficient and specific delivery of the MMAE payload to cancer cells, even in the presence of competing endogenous ligands.[1] Once internalized, the linker is cleaved by intracellular enzymes, releasing MMAE to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]



Click to download full resolution via product page

Caption: Mechanism of Action of CBP-1018.

#### **Preclinical Data**

Preclinical studies have demonstrated the potent anti-tumor activity of **CBP-1018** across a range of cancer models.

#### **In Vitro Binding Affinity**



Cell-based binding experiments have shown that the dual-ligand approach of **CBP-1018** results in significantly stronger binding to tumor cells compared to the sum of two mono-ligand drug conjugates.[1] Furthermore, in the presence of competing endogenous ligands, **CBP-1018** maintained approximately 80% of its receptor binding, whereas the mono-ligand conjugate lost over 90% of its binding.[1]

#### In Vivo Efficacy

**CBP-1018** has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of solid tumors, including lung, ovarian, prostate, breast, and pancreatic cancer.[1] In these models, **CBP-1018** achieved up to 96% tumor growth inhibition (TGI).[1][8]

| Cancer Model      | Efficacy (TGI) | Reference |
|-------------------|----------------|-----------|
| Lung Cancer       | Up to 96%      | [1][8]    |
| Ovarian Cancer    | Up to 96%      | [1][8]    |
| Prostate Cancer   | Up to 96%      | [1][8]    |
| Breast Cancer     | Up to 96%      | [1][8]    |
| Pancreatic Cancer | Up to 96%      | [1][8]    |

# **Clinical Development**

**CBP-1018** is currently being evaluated in a Phase 1, multi-center, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors (NCT04928612).[1][9]

#### **Study Design**

The Phase 1 study consists of two parts:

Part A: Dose Escalation: This part aims to evaluate the safety, tolerability, pharmacokinetics
(PK), and preliminary efficacy of CBP-1018 to determine the maximum tolerated dose (MTD)
and recommended Phase 2 dose (RP2D).[9] The dose escalation follows an accelerated
titration design at lower doses and an i3+3 design at higher doses.[1][9]



• Part B: Dose Expansion: This part will further evaluate the safety, efficacy, and pharmacodynamics of **CBP-1018** at the RP2D in specific patient cohorts.[9]





Click to download full resolution via product page

Caption: CBP-1018 Phase 1 Clinical Trial Workflow.

#### **Preliminary Clinical Results**

As of December 31, 2023, 59 patients had been enrolled in the dose-escalation phase.[8] Key findings include:

- Safety and Tolerability: CBP-1018 was well-tolerated at dose levels from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[8] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached.[2][8] The most common treatment-related adverse events (TRAEs) of grade 3 or higher were hematological, including decreased neutrophil, white blood cell, and lymphocyte counts.[8]
- Pharmacokinetics: The plasma concentration of CBP-1018 decreased rapidly after administration, while the released MMAE reached its maximum concentration at approximately 2 hours and was cleared more slowly.[1][6] No accumulation of CBP-1018 or MMAE was observed after multiple doses.[1]
- Efficacy: Promising preliminary anti-tumor activity was observed, particularly in patients with metastatic castration-resistant prostate cancer (mCRPC).[8] In seven evaluable mCRPC patients treated at 0.14 mg/kg or higher, the best overall response included three partial responses (PR) and four stable diseases (SD), resulting in an objective response rate (ORR) of 42.9% and a disease control rate (DCR) of 100%.[8] The overall median radiographic progression-free survival (rPFS) was 9.2 months in 28 evaluable mCRPC patients.[8]



| Parameter                                                  | Value              | Patient Population              | Reference |
|------------------------------------------------------------|--------------------|---------------------------------|-----------|
| Safety                                                     |                    |                                 |           |
| Dose Limiting Toxicities (DLTs)                            | 0                  | All patients (up to 0.16 mg/kg) | [2][8]    |
| Maximum Tolerated Dose (MTD)                               | Not Reached        | All patients (up to 0.16 mg/kg) | [2][8]    |
| Pharmacokinetics                                           |                    |                                 |           |
| CBP-1018 t1/2z                                             | -<br>0.54 - 1.15 h | mCRPC patients                  | [1]       |
| Free MMAE t1/2z                                            | 38.27 - 57.27 h    | mCRPC patients                  | [1]       |
| Efficacy (mCRPC at ≥0.14 mg/kg)                            |                    |                                 |           |
| Objective Response<br>Rate (ORR)                           | 42.9%              | 7 evaluable patients            | [8]       |
| Disease Control Rate (DCR)                                 | 100%               | 7 evaluable patients            | [8]       |
| Median Radiographic<br>Progression-Free<br>Survival (rPFS) | 9.2 months         | 28 evaluable patients           | [8]       |

# Experimental Protocols In Vitro Binding Assay

Objective: To assess the binding affinity of CBP-1018 to target receptors on cancer cells.

#### Methodology (Assumed):

- Cell Culture: Cancer cell lines overexpressing PSMA and/or FR $\alpha$  (e.g., LNCaP for PSMA, HeLa for FR $\alpha$ ) are cultured under standard conditions.
- Ligand Competition Assay: Cells are incubated with a fluorescently labeled version of CBP-1018 in the presence of increasing concentrations of unlabeled CBP-1018 or mono-ligand



competitors.

- Flow Cytometry: The binding of the fluorescently labeled CBP-1018 is quantified using flow cytometry.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CBP-1018 in animal models.

Methodology (Assumed):

- Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
- Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered CBP-1018, a vehicle control, or a comparator drug intravenously at specified doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

#### Phase 1 Clinical Trial Protocol (NCT04928612)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.

Key Methodologies:

 Patient Population: Adults with pathologically documented advanced solid tumors, including mCRPC, advanced renal cell cancer (RCC), and advanced lung squamous cell cancer (LSCC), who have an ECOG performance status of 0-1.[9]



- Drug Administration: **CBP-1018** is administered intravenously every two weeks in a 4-week cycle.[1][9]
- Safety and Tolerability Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities are evaluated during the first 28 days of treatment. [9]
- Pharmacokinetic Analysis: Plasma samples are collected at predetermined time points to measure the concentrations of CBP-1018 and free MMAE using a validated LC-MS/MS method.[6]
- Efficacy Evaluation: Tumor response is assessed according to the Response Evaluation
   Criteria in Solid Tumors (RECIST) version 1.1 and the Prostate Cancer Working Group 3
   (PCWG3) criteria for mCRPC patients.[1]

#### Conclusion

**CBP-1018** is a promising novel peptide-drug conjugate with a unique dual-targeting mechanism that enhances its specificity and potency. Preclinical data have demonstrated significant anti-tumor activity, and early clinical results in patients with advanced solid tumors, particularly mCRPC, are encouraging. The favorable safety profile and preliminary efficacy data support the continued development of **CBP-1018** as a potential new therapeutic option for cancer patients. Further investigation in larger clinical trials is warranted to fully elucidate its clinical benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. coherentbio.com [coherentbio.com]
- 2. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]



- 3. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 4. Clinical Trials CBP [coherentbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CBP-1018 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Science & Innovation CBP [coherentbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [CBP-1018: A Novel Peptide-Drug Conjugate for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#cbp-1018-as-a-novel-peptide-drug-conjugate-pdc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com